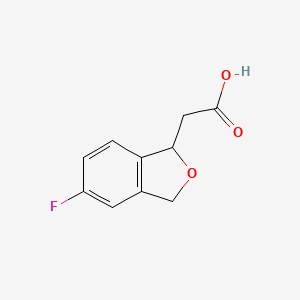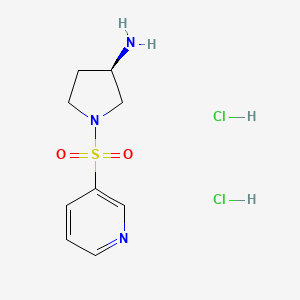
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, commonly referred to as 5-bromo-inden-1-amine hydrochloride, is an organic compound that has been used in scientific research for a variety of purposes. It is a colorless, water-soluble solid that is synthesized from the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ylmethanamine with hydrochloric acid. The compound is of interest due to its unique properties and potential applications in various areas of science. In
Aplicaciones Científicas De Investigación
5-bromo-inden-1-amine hydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. In addition, the compound has been used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 5-bromo-inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to inhibit the activity of certain protein kinases, which are important for signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-inden-1-amine hydrochloride are not well understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, as well as on certain protein kinases. Additionally, the compound has been shown to have an effect on the expression of certain genes, which could potentially lead to changes in the expression of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-inden-1-amine hydrochloride in laboratory experiments include its ability to act as an inhibitor of certain enzymes and protein kinases, as well as its ability to affect gene expression. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. However, the compound is toxic and should be handled with caution. Additionally, the compound is water-soluble and can be difficult to work with in certain laboratory experiments.
Direcciones Futuras
The potential future directions for 5-bromo-inden-1-amine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. Additionally, further research into the synthesis of the compound and its potential uses in coordination chemistry could be conducted. Additionally, further research into the compound’s potential toxicity and its potential uses in drug development could be conducted. Finally, further research into the compound’s potential uses in the study of enzyme-catalyzed reactions could be conducted.
Métodos De Síntesis
The synthesis of 5-bromo-inden-1-amine hydrochloride is achieved through a reaction between 5-bromo-2,3-dihydro-1H-inden-1-ylmethanamine and hydrochloric acid. This reaction is carried out in a two-step process, with the first step involving the reaction of the two compounds in a two-to-one molar ratio. This reaction results in the formation of a salt, which is then isolated and purified. The second step of the synthesis process involves the conversion of the salt into the desired 5-bromo-inden-1-amine hydrochloride compound.
Propiedades
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMNMILAFVDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)



![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

